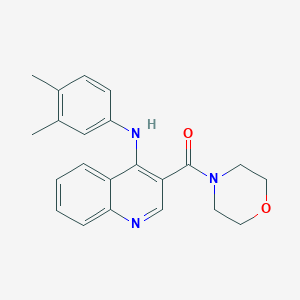![molecular formula C20H21N3O3S B6566142 3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide CAS No. 920399-27-5](/img/structure/B6566142.png)
3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is a complex organic compound. This molecule consists of several functional groups, including sulfonamide and ether, contributing to its multifaceted chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process. Initially, 3,4-dimethylbenzenesulfonyl chloride is reacted with 2-(6-phenylpyridazin-3-yloxy)ethylamine under controlled conditions. The reaction typically occurs in an anhydrous environment with a base such as triethylamine to neutralize the hydrochloric acid byproduct. The mixture is stirred at a low temperature before gradually warming to room temperature. The final product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial-scale production involves optimizing the reaction conditions to maximize yield and purity. It may include using automated reactors for precise control over temperature, pressure, and reactant concentrations. Large-scale synthesis also employs continuous flow reactors to enhance the efficiency of the process. Advanced purification techniques such as high-performance liquid chromatography (HPLC) ensure the removal of any impurities.
化学反応の分析
Types of Reactions
3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: : Undergoes oxidation when exposed to strong oxidizing agents like potassium permanganate.
Reduction: : Reacts with reducing agents like lithium aluminum hydride.
Substitution: : Participates in electrophilic and nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in an anhydrous ether solvent.
Substitution: : Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: : Produces corresponding carboxylic acids or ketones.
Reduction: : Forms primary or secondary amines.
Substitution: : Yields halogenated derivatives or substituted sulfonamides.
科学的研究の応用
Chemistry
This compound serves as a precursor for synthesizing more complex molecules used in materials science and catalysis. Its unique structure facilitates the development of novel catalytic systems.
Biology
In biological research, it's utilized to study enzyme inhibition and protein interactions. The sulfonamide group is particularly relevant for investigating interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, it is explored for its potential as a therapeutic agent. Its structure-activity relationship studies aid in designing drugs targeting specific proteins involved in disease pathways.
Industry
In the industrial sector, it’s employed in the synthesis of specialty chemicals and advanced materials. Its robust chemical stability makes it a valuable component in high-performance applications.
作用機序
3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide functions by interacting with specific molecular targets, usually enzymes or receptors. The sulfonamide group mimics biological molecules, enabling it to bind effectively and inhibit enzyme activity. This interaction often follows a competitive inhibition mechanism, where the compound competes with the natural substrate for the active site on the enzyme.
類似化合物との比較
Compared to compounds like 4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide and 3,4-dimethyl-N-{2-(6-pyridazinyl)ethyl}benzene-1-sulfonamide, this molecule stands out due to its specific substitution pattern. Its unique combination of functional groups contributes to distinct reactivity and application profiles.
List of Similar Compounds
4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
3,4-dimethyl-N-{2-(6-pyridazinyl)ethyl}benzene-1-sulfonamide
3,4-dimethyl-N-{2-[(6-pyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
特性
IUPAC Name |
3,4-dimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-8-9-18(14-16(15)2)27(24,25)21-12-13-26-20-11-10-19(22-23-20)17-6-4-3-5-7-17/h3-11,14,21H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTNKLRTJKLWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6566069.png)
![4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6566080.png)
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6566087.png)
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6566089.png)
![2-[(3,4-dimethylphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566097.png)
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine](/img/structure/B6566101.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine](/img/structure/B6566111.png)
![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6566117.png)
![2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6566129.png)
![4-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B6566132.png)
![3,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6566135.png)
![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6566172.png)
![N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B6566177.png)
